molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No.: B165716
CAS No.: 98-29-3
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

4-tert-Butylcatechol can be synthesized through the reaction of tert-butyl alcohol with catechol. Another method involves the reaction of catechol with isobutylene . The synthetic route typically involves the condensation of tert-butyl alcohol and catechol in the presence of a catalyst such as phosphoric acid. The reaction product is then separated, neutralized, washed with water, and purified through vacuum distillation and recrystallization from petroleum ether .

Chemical Reactions Analysis

4-tert-Butylcatechol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxygen, tyrosinase, and electrochemical setups. Major products formed from these reactions include quinones and trimerized compounds .

Scientific Research Applications

4-tert-Butylcatechol has a wide range of scientific research applications:

Comparison with Similar Compounds

4-tert-Butylcatechol can be compared with other similar compounds such as:

    4-Methylcatechol: Similar in structure but with a methyl group instead of a tert-butyl group.

    3,5-Di-tert-butylcatechol: Contains two tert-butyl groups, providing different steric and electronic properties.

    4-tert-Butylpyrocatechol: Another derivative with similar applications but different reactivity.

The uniqueness of this compound lies in its specific combination of antioxidant properties, polymerization inhibition, and its role in various industrial and research applications .

Properties

IUPAC Name

4-tert-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESZUVZBAMCAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024687
Record name 4-tert-Butylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline]
Record name 1,2-Benzenediol, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylcatechol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7824
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

130 °C
Record name 4-tert-Butylcatechol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7824
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0028 [mmHg]
Record name 4-tert-Butylcatechol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7824
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

98-29-3
Record name 4-tert-Butylcatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tert-Butyl catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylcatechol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediol, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYLCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A069144KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A five-neck flask having a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet and a thermometer was charged with 75.1g (0.5 mol) of paratert.-butyl phenol and 20 ml of acetone as a solvent. The flask was placed in a constant temperture bath ketp at 60°C. Into the flask contents, 3.80g (0.05 mol) of peracetic acid in the form of about 35 weight% acetone solution was added through a micro-feeder over 12 minutes. Within 60 minutes after the start of the addition of peracid, the reaction solution was analyzed by gas chromatography. Consequently, it was found that the conversion of para-tert.-butyl phenol was 5.1%, that 4-tert.-butyl pyrocatechol was formed in a yield of 50% based on the converted butyl phenol and that the conversion of the peracetic acid was 95.2%.
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure of Comparative Example 1 was repeated, except phosphoric acid was added as a reaction catalyst in an amount corresponding to 1% by weight based on the amount of para-tert.-butyl phenol used. Consequently, the conversion of para-tert.-butyl phenol was 5.3%, 4-tert.-butyl pyrocatechol was formed in a yield of 52% based on the converted butyl phenol, and the conversion of peracetic acid was 96.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After the manner of the procedure of Comparative Example 1, the reaction was carried out by using 20 ml of ethyl acetate as a solvent for para-tert.-butyl phenol and 0.5% by weight of Na5R'5 (P3O10)2 (R' = 2-ethylhexyl, tradename "Victor Wet 35B") as a peracetic acid stabilizer based on the amount of butyl phenol used. Consequently, the conversion of parta-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 77% based on the converted butyl phenol and the conversion of peracetic acid was 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
parta-tert.-butyl phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except 0.2% by weight of dioctyl pyrophosphate was used in place of Na5R'5 (P3O10)2. Consequently, the conversion of para-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 75% based on the converted butyl phenol and the conversion of peracetate was 99.0%.
Name
dioctyl pyrophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylcatechol
Reactant of Route 2
Reactant of Route 2
4-tert-Butylcatechol
Reactant of Route 3
Reactant of Route 3
4-tert-Butylcatechol
Reactant of Route 4
Reactant of Route 4
4-tert-Butylcatechol
Reactant of Route 5
Reactant of Route 5
4-tert-Butylcatechol
Reactant of Route 6
Reactant of Route 6
4-tert-Butylcatechol
Customer
Q & A

ANone: 4-tert-Butylcatechol (4-TBC) primarily acts as a reducing agent and a radical scavenger. Its activity is based on the two hydroxyl groups on the benzene ring, allowing it to donate hydrogen atoms readily. This property makes it useful for several applications, including:

  • Tyrosinase Inhibition: 4-TBC inhibits tyrosinase by interacting with its dicopper center, preventing the enzyme from catalyzing the oxidation of phenols to quinones. This inhibition is relevant to melanin production and is investigated for its depigmenting properties. [, , , ]
  • Antioxidant Activity: 4-TBC can scavenge free radicals, effectively interrupting radical chain reactions. This antioxidant activity is explored for potential applications in various fields, including material science and potentially in mitigating oxidative stress in biological systems. [, ]
  • Hydrogen Atom Donation in Chemical Synthesis: 4-TBC, often combined with trialkylboranes, acts as an efficient hydrogen atom donor in radical reactions, facilitating the reduction of alkyl halides and promoting radical cyclizations. []

A:

    ANone: 4-TBC exhibits compatibility with a range of materials and solvents.

    • Solvent Compatibility: It is soluble in common organic solvents like diethyl ether, dichloromethane, and dimethylformamide. [, , ]
    • Applications under Various Conditions:
      • Polymer Industry: Used as a stabilizer and antioxidant in polymers to prevent degradation due to oxidation. [, ]
      • Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in radical reactions where a controlled source of hydrogen atoms is required. []
      • Material Science: Incorporated into materials like titania nanoparticles to modify their surface properties and solubility. []

    ANone: 4-TBC itself doesn't function as a typical catalyst. Instead, it acts as a co-catalyst or a reagent in various catalytic processes.

    • Cooperative Catalysis: 4-TBC, alongside polymer-immobilized Pt/Ir alloyed nanoclusters, enhances the aerobic oxidation of amines to imines. This suggests a synergistic effect where 4-TBC participates in electron transfer processes, potentially acting as an electron shuttle. []
    • Hydrogen Atom Transfer Agent: In radical reactions, 4-TBC donates hydrogen atoms, enabling the reduction of organic halides or the formation of carbon-carbon bonds in cyclization reactions. The selectivity in these reactions often depends on the reaction conditions and the other reagents involved. []

    ANone: Yes, computational methods have been used to study 4-TBC.

    • Funnel Metadynamics: This method was employed to simulate and understand the binding of 4-TBC and its derivatives to human peroxiredoxin 5, providing insights into their inhibitory activity and binding mechanisms. []

    ANone: SAR studies are crucial to understanding how structural features of 4-TBC influence its biological and chemical properties.

    • Position of Substituents: The position of the tert-butyl group can influence the molecule's steric hindrance, impacting its interaction with enzymes like tyrosinase. For example, studies have shown that 4-TBC is a better tyrosinase inhibitor compared to catechol, suggesting the tert-butyl group at the 4-position favors binding. []

    ANone: While 4-TBC is generally stable, its formulation can impact its long-term stability and effectiveness.

      ANone: While specific SHE regulations might vary between countries and regions, it's crucial to handle 4-TBC with care, as with all chemicals.

        ANone: 4-TBC's use in various applications raises concerns about its potential environmental impact.

        • Mitigation Strategies:
          • Biodegradation Potential: Investigate and promote biodegradation as a potential route for its removal from the environment. []

        ANone: Exploring alternatives to 4-TBC is essential for sustainability and potentially finding more effective solutions.

        • Alternative Hydrogen Atom Donors: In chemical synthesis, different hydrogen atom donors, such as other catechol derivatives or silanes, could be considered. []

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.